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PF-562271 hydrochloride solubility issues in water and ethanol.

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Compound of Interest

Compound Name: PF-562271 hydrochloride

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Technical Support Center: PF-562271 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PF-562271 hydrochloride**. Here you will find information on solubility, experimental protocols, and the inhibitor's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving **PF-562271 hydrochloride** in water or ethanol. Is this expected?

A1: Yes, this is expected. **PF-562271 hydrochloride** is practically insoluble in both water and ethanol[1][2][3]. Attempting to dissolve it directly in aqueous buffers or ethanol-based solutions will likely result in a suspension or no dissolution at all.

Q2: My **PF-562271 hydrochloride** powder won't dissolve in DMSO, or the solubility is much lower than expected. What could be the issue?

A2: There are a few potential reasons for this:



- Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This
 absorbed water can significantly reduce the solubility of PF-562271 hydrochloride[1][4].
 Always use fresh, anhydrous DMSO for preparing your stock solutions.
- Incorrect Salt Form: Ensure you are using **PF-562271 hydrochloride**. Other salt forms, such as the besylate salt, have much lower solubility in DMSO (~0.4 mg/mL)[4][5][6].
- Low-Quality Reagent: The purity of the compound can affect its solubility. Ensure you are using a high-purity (>98%) reagent[5][6].

Q3: I have successfully dissolved **PF-562271 hydrochloride** in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?

A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like PF-562271. Here are some strategies to overcome this:

- Use of Co-solvents: For in vivo studies, a formulation with co-solvents like PEG300 and Tween80 can be used to maintain solubility in an aqueous environment[1][7].
- Lower Final Concentration: You may need to use a lower final concentration of PF-562271 in your experiments to stay below its solubility limit in the final aqueous medium.
- Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not be a stable solution[5].
- Acidic Buffer: The solubility of PF-562271 may be slightly better in acidic buffers compared to buffers with a pH > 7[5].

Q4: Can I sonicate my PF-562271 hydrochloride solution to aid dissolution?

A4: Yes, gentle sonication for a few seconds can be helpful, particularly when preparing stock solutions in DMSO, to break up any solid particles and ensure a clear solution[5]. However, avoid excessive sonication, which could potentially degrade the compound.

Solubility Data

The following table summarizes the solubility of **PF-562271 hydrochloride** in various solvents.



Solvent	Solubility (at 25°C)	Concentration (Molar)	Notes
Water	Insoluble[1][2][3]	N/A	
Ethanol	Insoluble[1][2][3]	N/A	_
DMSO	100 mg/mL[1][2][3]	183.84 mM	Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility[1][4].
PBS (pH 7.4)	Not Soluble[5][6]	N/A	Precipitation may occur when diluting a DMSO stock solution in PBS[5].

Experimental Protocols

- 1. Preparation of a 100 mg/mL DMSO Stock Solution
- Materials: **PF-562271 hydrochloride** powder, anhydrous DMSO.
- Procedure:
 - Weigh the desired amount of PF-562271 hydrochloride powder.
 - Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
 - Vortex or gently sonicate until the powder is completely dissolved and the solution is clear.
- Storage: Store the stock solution at -20°C or -80°C for long-term stability[8]. Aliquot to avoid repeated freeze-thaw cycles.
- 2. Preparation of a Working Solution for In Vivo Oral Administration (Homogeneous Suspension)

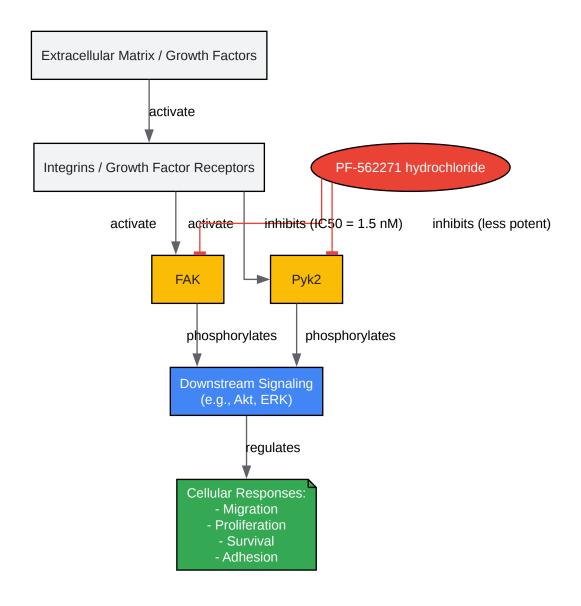


- Materials: PF-562271 hydrochloride powder, Carboxymethylcellulose sodium (CMC-Na) solution.
- Procedure:
 - To prepare a 1 mL working solution with a final concentration of 5 mg/mL, add 5 mg of PF-562271 hydrochloride to 1 mL of CMC-Na solution.
 - Mix thoroughly to obtain a homogeneous suspension[2][3].
- Note: This formulation should be prepared fresh before each use.
- 3. Preparation of a Working Solution for In Vivo Injection (Clear Solution)
- Materials: 100 mg/mL PF-562271 hydrochloride in DMSO stock solution, PEG300, Tween80, sterile ddH₂O.
- Procedure (for 1 mL working solution):
 - Take 50 μL of the 100 mg/mL clear DMSO stock solution.
 - Add it to 400 μL of PEG300 and mix until the solution is clear.
 - Add 50 μL of Tween80 to the mixture and mix until clear.
 - Add 500 μL of sterile ddH₂O to bring the final volume to 1 mL[1][3][7].
- Note: This mixed solution should be used immediately for optimal results[1][3][7].

Mechanism of Action & Signaling Pathway

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM[4][7]. It is approximately 10-fold less potent against the related kinase Pyk2[4][7]. FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways involved in cell migration, proliferation, survival, and adhesion[9][10]. By binding to the ATP-binding pocket of FAK, PF-562271 blocks its catalytic activity, leading to the inhibition of FAK autophosphorylation and downstream signaling events[9][11].





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